

# Chemical structure and properties of Adenosine 3',5'-diphosphate disodium

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## Compound of Interest

Compound Name: *Adenosine 3',5'-diphosphate disodium*

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## An In-depth Technical Guide to Adenosine 3',5'-diphosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Adenosine 3',5'-diphosphate (A3'p5'p or PAP) disodium salt is a crucial nucleotide in various biological processes. Primarily known as a byproduct of sulfotransferase-mediated reactions, it also plays a significant role in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **Adenosine 3',5'-diphosphate disodium** salt. Detailed experimental protocols for its quantification and the study of related enzymatic activities are presented, alongside diagrams of key signaling and metabolic pathways to facilitate a deeper understanding of its cellular roles.

## Chemical Structure and Physicochemical Properties

Adenosine 3',5'-diphosphate is a ribonucleotide composed of an adenine base, a ribose sugar, and two phosphate groups attached at the 3' and 5' positions of the ribose ring. The disodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl]hydrogen phosphate
CAS Number	75431-54-8[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> Na <sub>2</sub> O <sub>10</sub> P <sub>2</sub> [1]
Synonyms	3',5'-ADP disodium salt, PAP, 3'-Phosphoadenosine 5'-phosphate disodium salt, Adenosine 3',5'-bisphosphate disodium salt[1][2]

Table 2: Physicochemical Properties of **Adenosine 3',5'-diphosphate Disodium Salt**

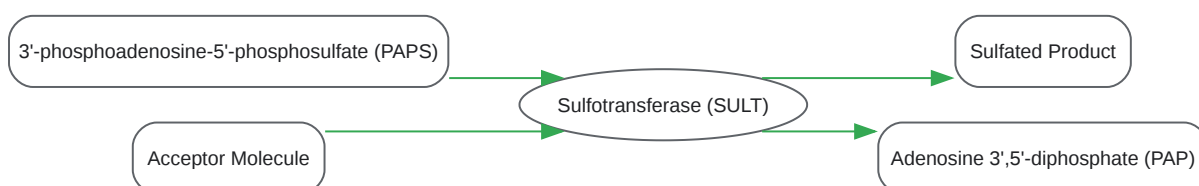
Property	Value	Reference
Molecular Weight	471.16 g/mol	[1]
Appearance	White to off-white powder	[1]
Solubility	Water: 25 mg/mL (clear, colorless to very faintly yellow solution)	[1]
Storage Temperature	-20°C	[1]
Stability	Aqueous solutions should be prepared fresh. Long-term storage of solutions is not recommended.	[3]

## Biological Significance and Signaling Pathways

Adenosine 3',5'-diphosphate is a key molecule at the intersection of sulfur metabolism and cellular signaling.

## Role in Sulfation Pathways

The primary source of Adenosine 3',5'-diphosphate in cells is the sulfation pathway. Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a wide array of acceptor molecules, including xenobiotics, steroids, and neurotransmitters. This reaction yields the sulfated product and Adenosine 3',5'-diphosphate (PAP).<sup>[4]</sup> PAP can act as a product inhibitor for some sulfotransferases, thus regulating their activity.<sup>[5]</sup>



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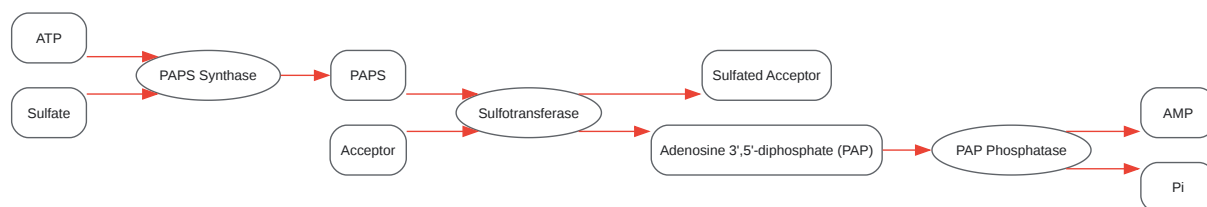
**Figure 1:** The Sulfotransferase Reaction.

## Intracellular Signaling

In plants, PAP has emerged as a crucial retrograde signaling molecule, relaying information about environmental stress from the chloroplasts to the nucleus.<sup>[6]</sup> Accumulation of PAP under stress conditions can lead to changes in gene expression, promoting stress tolerance.<sup>[6]</sup> In other organisms, the accumulation of PAP is considered toxic and is tightly regulated by specific phosphatases that degrade it to adenosine monophosphate (AMP).<sup>[7]</sup>

## Metabolic Regulation

The degradation of Adenosine 3',5'-diphosphate is a key step in nucleotide metabolism. Specific 3'(2'),5'-diphosphonucleoside 3'(2')-phosphohydrolases, also known as PAP phosphatases, catalyze the removal of the 3'-phosphate group from PAP to yield AMP.<sup>[6][8]</sup> This reaction is essential to prevent the toxic accumulation of PAP and to recycle the adenosine moiety.



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**Figure 2:** Metabolic Pathway of Adenosine 3',5'-diphosphate.

## Experimental Protocols

The quantification of Adenosine 3',5'-diphosphate is essential for studying sulfotransferase activity and its role in cellular processes. A modern, non-radioactive method is the coupled-enzyme assay.

### Non-Radioactive Sulfotransferase Activity Assay (Coupled-Enzyme Assay)

This assay measures the production of Adenosine 3',5'-diphosphate by coupling its formation to the release of inorganic phosphate (Pi), which can be detected colorimetrically.

**Principle:** A sulfotransferase catalyzes the transfer of a sulfonyl group from PAPS to an acceptor substrate, producing PAP. A specific PAP phosphatase is then used to hydrolyze the 3'-phosphate from PAP, releasing inorganic phosphate. The amount of Pi generated is directly proportional to the amount of PAP produced, and thus to the sulfotransferase activity. The released Pi is quantified using a Malachite Green-based colorimetric reagent.<sup>[2][4]</sup>

Materials:

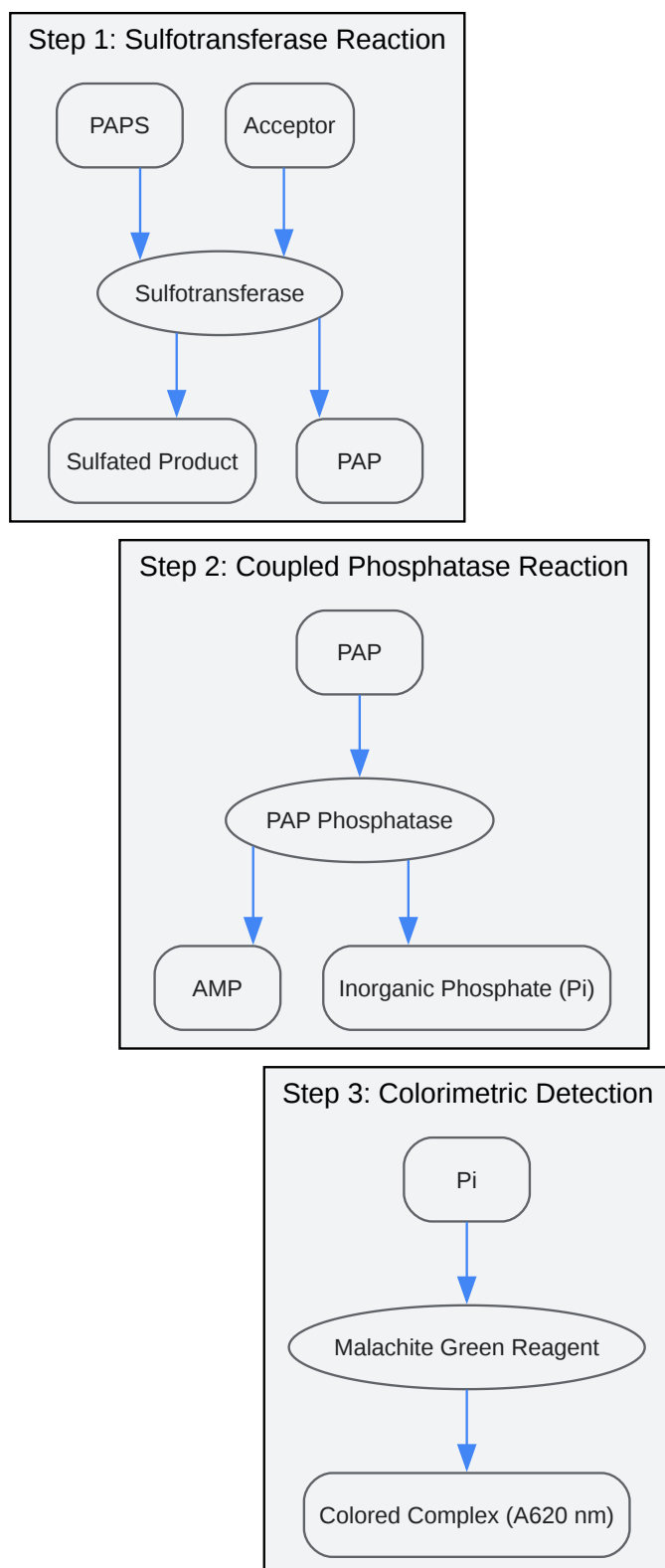
- Sulfotransferase enzyme
- Acceptor substrate for the sulfotransferase

- 3'-phosphoadenosine-5'-phosphosulfate (PAPS)
- Adenosine 3',5'-diphosphate (PAP) standard
- PAP-specific phosphatase (e.g., recombinant human IMPAD1)
- Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 5 mM MgCl<sub>2</sub>)
- Malachite Green Reagent A and B
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
  - Prepare a stock solution of PAPS in assay buffer.
  - Prepare a stock solution of the acceptor substrate in a suitable solvent and then dilute in assay buffer.
  - Prepare a stock solution of PAP phosphatase in assay buffer.
  - Prepare a series of PAP standards in assay buffer to generate a standard curve.
- Assay Setup:
  - In a 96-well microplate, add the following to each well for the experimental samples:
    - Assay Buffer
    - Acceptor substrate solution
    - PAPS solution
    - PAP phosphatase solution

- For the negative control, replace the sulfotransferase with an equal volume of assay buffer.
- For the standard curve, add the PAP standards to separate wells.
- Initiate the Reaction:
  - Add the sulfotransferase enzyme solution to the experimental wells to start the reaction.
  - Incubate the plate at the optimal temperature for the sulfotransferase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
- Stop the Reaction and Develop Color:
  - Stop the reaction by adding Malachite Green Reagent A to all wells.
  - Add Malachite Green Reagent B to all wells and mix gently.
  - Incubate at room temperature for 15-20 minutes to allow for color development.
- Measurement:
  - Measure the absorbance at 620 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the negative control from the experimental samples.
  - Use the standard curve generated from the PAP standards to determine the concentration of PAP produced in the enzymatic reaction.
  - Calculate the sulfotransferase activity, typically expressed as pmol of product formed per minute per mg of protein.



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**Figure 3:** Workflow for the Non-Radioactive Coupled Sulfotransferase Assay.

## Conclusion

**Adenosine 3',5'-diphosphate disodium** salt is a multifaceted nucleotide with critical roles in sulfur metabolism, cellular signaling, and metabolic regulation. Its accurate quantification is paramount for the study of sulfotransferases, a diverse family of enzymes with implications in drug metabolism, hormone regulation, and detoxification. The methodologies and pathway diagrams provided in this guide offer a robust framework for researchers and scientists to investigate the intricate functions of this important biomolecule. A thorough understanding of the properties and biological significance of Adenosine 3',5'-diphosphate will undoubtedly contribute to advancements in drug development and the broader field of molecular and cellular biology.

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